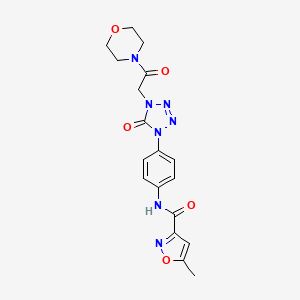

![molecular formula C12H12N2O3S B2415094 1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 2117452-78-3](/img/structure/B2415094.png)

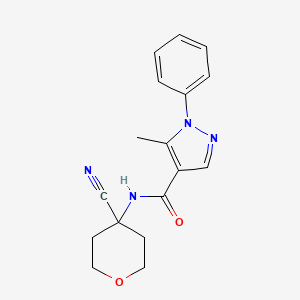

1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione” is a complex organic molecule that contains several interesting functional groups. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidines are common in many biological compounds, such as the nucleic acids DNA and RNA . The compound also contains a furo ring and a thienyl group, which are five-membered rings containing oxygen and sulfur, respectively .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-deficient character of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution reactions . The presence of the furo and thienyl rings may also influence the compound’s reactivity.Aplicaciones Científicas De Investigación

Antibacterial Synthesis

1-ethyl-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione and its derivatives have been explored for their antibacterial properties. For instance, the synthesis of substituted thienopyrimidines and their evaluation as antibacterial agents have been a significant area of research. These compounds are synthesized through a series of reactions involving key intermediates, exhibiting potential as antibacterial agents (More, Chandra, Nargund, & Nargund, 2013).

Receptor Antagonist Synthesis

Thienopyrimidine derivatives have been synthesized and studied as human GnRH receptor antagonists, offering potential applications in treating reproductive diseases. Structure-activity relationship (SAR) studies revealed the significance of specific functional groups for receptor binding activity (Guo et al., 2003).

Synthesis of Novel Fused Pyrimidines

The synthesis of novel fused oxo- and thiopyrimidines via intramolecular Friedel-Crafts reactions has been investigated. These compounds, including derivatives of 1H-Indeno[1,2-d]pyrimidine-2,5(3H,9bH)-dione, have been characterized and identified, expanding the range of pyrimidine-based compounds (Mobinikhaledi, Foroughifar, Javidan, & Amini, 2007).

Antimicrobial Activity

The reactivity of specific pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides has been explored, leading to the synthesis of new heterocyclic systems. These systems have shown promising antimicrobial activity against Staphylococcus aureus, demonstrating their potential in medical applications (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Nonlinear Optical Applications

Research has also extended to the computational study of pyrimidine-based bis-uracil derivatives, assessing their potential in optical and nonlinear optical (NLO) applications. These derivatives have been found to exhibit considerable NLO character, making them efficient candidates for NLO device fabrications (Mohan et al., 2020).

Herbicidal Activities

In the agricultural sector, certain derivatives have been synthesized and tested for herbicidal activities, such as against Brassica napus, showcasing their potential use in controlling unwanted plant growth (Huazheng, 2013).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-ethyl-4-thiophen-2-yl-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-2-14-7-6-17-11(15)9(7)10(13-12(14)16)8-4-3-5-18-8/h3-5,10H,2,6H2,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABAFYWYHIQCAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(NC1=O)C3=CC=CS3)C(=O)OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({6-Chloroimidazo[1,2-a]pyridin-3-yl}methyl)(methyl)amine](/img/structure/B2415011.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2415015.png)

![2-(4-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperazin-1-yl)ethanol](/img/structure/B2415021.png)

![{6-[4-(Pyridin-2-YL)piperazin-1-YL]pyridin-3-YL}methanamine](/img/structure/B2415027.png)

![4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B2415029.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2415032.png)

![9-(2-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415033.png)